molecular formula C16H18N+ B1597793 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide CAS No. 58464-25-8

1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide

Cat. No.: B1597793
CAS No.: 58464-25-8
M. Wt: 224.32 g/mol
InChI Key: FZBNRFHFAZCQNK-UHFFFAOYSA-N
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Description

1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide is a chemical compound with the CAS Number: 58464-25-8 . It has a molecular weight of 351.23 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17N.HI/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4;/h5-10H,1H2,2-4H3;1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a melting point of 220 °C (dec.) (lit.) . It is a solid in its physical form . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Nonlinear Optical Materials

1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide and related benzo[e]indol cations have significant applications in nonlinear optical materials, which are crucial in integrated photonics, optical data storage, and optical information processing. For example, Wen et al. (2020) synthesized iodide salts with benzo[e]indol cations and found that under laser irradiation, their second harmonic generations were significantly higher than urea, indicating a strong nonlinear optical response (Wen et al., 2020).

Fluorogenic Nanoprobes for Serum Albumin Detection

This compound has been used to design fluorogenic nanoprobes for real-time detection of serum albumin in physiological conditions. Samanta et al. (2018) developed cyanine-based fluorescent probes that displayed selective turn-on fluorescence response toward human and bovine serum albumin, highlighting its potential in biomedical sensing applications (Samanta et al., 2018).

Organic Chromophores in Nonlinear Optics

Honghong et al. (2015) engineered organic cationic core structures leading to highly efficient nonlinear optical (NLO) salts. These materials demonstrated high second-order optical nonlinearity and superior crystal growth ability, making them attractive for NLO applications (Honghong et al., 2015).

Dye-Sensitized Solar Cells

In the context of renewable energy, compounds like 1,3-dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide, a structurally related compound, have been synthesized and used as an electrolyte for dye-sensitized solar cells, indicating the potential of benzo[e]indolium iodide derivatives in solar energy conversion (Ramkumar et al., 2014).

Radical Photopolymerization

Iodonium salts, including those related to benzo[e]indolium iodide, have been studied for their reactivity in radical polymerization, which is significant in the field of materials science for developing advanced polymers (Brömme et al., 2015).

Fluorescent Probes for Monitoring Cyanide Ion

The compound has also been employed in the synthesis of fluorescent probes for monitoring cyanide ion at low concentrations, demonstrating its utility in environmental monitoring and public health (Chao et al., 2016).

Scientific Research Applications of this compound

Nonlinear Optical Materials

This compound and related benzo[e]indol cations have significant applications in nonlinear optical materials, crucial in integrated photonics, optical data storage, and optical information processing. For example, Wen et al. (2020) synthesized iodide salts with benzo[e]indol cations, demonstrating significant second harmonic generation, a key property in nonlinear optics (Wen et al., 2020).

Fluorogenic Nanoprobes for Serum Albumin Detection

This compound has been used to design fluorogenic nanoprobes for real-time detection of serum albumin in physiological conditions. Samanta et al. (2018) developed cyanine-based fluorescent probes that displayed selective turn-on fluorescence response toward human and bovine serum albumin, highlighting its potential in biomedical sensing applications (Samanta et al., 2018).

Organic Chromophores in Nonlinear Optics

Honghong et al. (2015) engineered organic cationic core structures leading to highly efficient nonlinear optical (NLO) salts. These materials demonstrated high second-order optical nonlinearity and superior crystal growth ability, making them attractive for NLO applications (Honghong et al., 2015).

Dye-Sensitized Solar Cells

In the context of renewable energy, compounds like 1,3-dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide, a structurally related compound, have been synthesized and used as an electrolyte for dye-sensitized solar cells, indicating the potential of benzo[e]indolium iodide derivatives in solar energy conversion (Ramkumar et al., 2014).

Radical Photopolymerization

Iodonium salts, including those related to benzo[e]indolium iodide, have been studied for their reactivity in radical polymerization, which is significant in the field of materials science for developing advanced polymers (Brömme et al., 2015).

Fluorescent Probes for Monitoring Cyanide Ion

The compound has also been employed in the synthesis of fluorescent probes for monitoring cyanide ion at low concentrations, demonstrating its utility in environmental monitoring and public health (Chao et al., 2016).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315-H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 , which provide guidance on how to handle the compound safely.

Future Directions

While specific future directions for this compound are not mentioned in the search results, one source discusses the optical and terahertz characterisation of a similar compound, (E)-2-(4-(dimethyl amino) styryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide (P-BI), which could suggest potential areas of research for 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide .

Properties

IUPAC Name

1,1,2,3-tetramethylbenzo[e]indol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4/h5-10H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBNRFHFAZCQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382674
Record name 1,1,2,3-tetramethylbenzo[e]indol-3-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58464-25-8
Record name 1,1,2,3-tetramethylbenzo[e]indol-3-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,3-Tetramethylbenz[e]indolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide
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Reactant of Route 6
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